1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound belonging to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a tetrahydro-pyrimido-triazine core with various substituents such as ethylphenyl, dimethyl, and morpholinoethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the synthesis of pyrimidinylguanidines, which are then subjected to regioselective triazine ring closure with corresponding aldehydes . The reaction conditions typically involve the use of solvents such as ethanol and catalysts like piperidine, with refluxing for extended periods (12-18 hours) to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or bind to viral proteins, preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
2,4,7-trisubstituted pyrimido[1,2-a][1,3,5]triazin-6-ones: These compounds share a similar core structure but differ in the substituents attached to the ring.
1,3,5-triazine derivatives: These compounds have a triazine core and are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Uniqueness
1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H31N5O2 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-7,8-dimethyl-3-(2-morpholin-4-ylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H31N5O2/c1-4-19-5-7-20(8-6-19)26-15-25(10-9-24-11-13-29-14-12-24)16-27-21(28)17(2)18(3)23-22(26)27/h5-8H,4,9-16H2,1-3H3 |
InChI Key |
YRFIVHMMNYSASC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCN4CCOCC4 |
Origin of Product |
United States |
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